molecular formula C16H15N5O2S B606809 N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide CAS No. 1219576-50-7

N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No. B606809
M. Wt: 341.39
InChI Key: LJTPBXLEODIXKV-UHFFFAOYSA-N
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Description

CREBBP-IN-9 is a CREBBP inhibitor that acts on the bromodomain of the protein.

Scientific Research Applications

Synthesis and Characterization

N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide and its derivatives have been extensively studied for their synthesis and characterization. These compounds are synthesized through various chemical reactions, involving key intermediates and reagents, and characterized using methods like IR, NMR, Mass, and elemental analysis. For instance, Talupur, Satheesh, and Chandrasekhar (2021) reported the synthesis and characterization of similar thiophene-carboxamide compounds, emphasizing the complexity and diversity of their chemical structure (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anticancer Activity

These compounds have shown potential in antimicrobial and anticancer activities. Research by Atta and Abdel‐Latif (2021) demonstrated that certain thiophene-2-carboxamide derivatives exhibit good inhibitory activity against various cell lines, especially those containing specific structural moieties like thiazolidinone ring or thiosemicarbazide (Atta & Abdel‐Latif, 2021). Additionally, Sowmya et al. (2018) explored N-substituted thiophene-2-carboxamides for their antibacterial and antifungal activities, further supporting the biological relevance of these compounds (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Enzyme Inhibitory Activity

Furthermore, thiophene-based compounds have been evaluated for their enzyme inhibitory activities. Cetin, Türkan, Bursal, and Murahari (2021) designed and synthesized 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, finding significant enzyme inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase (Cetin, Türkan, Bursal, & Murahari, 2021).

Photophysical Properties

The photophysical properties of related thiophene-carboxamide compounds have also been a subject of research. Patil et al. (2011) investigated the absorption and fluorescence spectra of various carboxamides, providing insights into their ground and excited state dipole moments, which are crucial for understanding their photophysical behavior (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Structural Analysis and Applications in Coordination Networks

Structural analysis and applications of these compounds in coordination networks have been explored too. Liao et al. (2013) conducted a study using tetrazolate-yl acylamide tectons related to N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide to create crystalline coordination networks, revealing the impact of substituents on structures and nonlinear optical properties (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).

properties

CAS RN

1219576-50-7

Product Name

N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Molecular Formula

C16H15N5O2S

Molecular Weight

341.39

IUPAC Name

N-(3-Acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide

InChI

InChI=1S/C16H15N5O2S/c1-9-11(3)24-16(21-8-17-19-20-21)14(9)15(23)18-13-6-4-5-12(7-13)10(2)22/h4-8H,1-3H3,(H,18,23)

InChI Key

LJTPBXLEODIXKV-UHFFFAOYSA-N

SMILES

O=C(C1=C(N2N=NN=C2)SC(C)=C1C)NC3=CC=CC(C(C)=O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CREBBP-IN-9;  CREBBPIN9;  CREBBP IN 9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
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N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
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N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
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N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
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N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
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N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

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